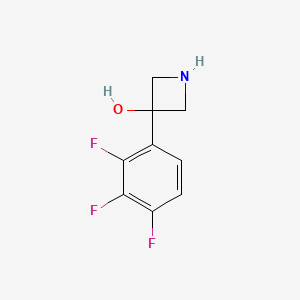

3-(2,3,4-Trifluorophenyl)azetidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,3,4-Trifluorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . This compound features a trifluorophenyl group attached to an azetidin-3-ol ring, making it a unique structure in the realm of organic chemistry. It is primarily used in research and development settings and is not intended for direct human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trifluorophenyl)azetidin-3-ol typically involves the reaction of 2,3,4-trifluorobenzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trifluorophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,3,4-Trifluorophenyl)azetidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

3-(2,3,5-Trifluorophenyl)azetidin-3-ol: Similar structure but with a different fluorine substitution pattern.

3-(2,3,4-Trifluorophenyl)azetidin-3-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

3-(2,3,4-Trifluorophenyl)azetidin-3-ol is unique due to its specific trifluorophenyl substitution pattern and the presence of a hydroxyl group on the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

3-(2,3,4-Trifluorophenyl)azetidin-3-ol is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3N, with a molecular weight of approximately 201.16 g/mol. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a trifluorophenyl substituent that significantly influences its chemical reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various enzymes and receptors in biological systems:

- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane penetration and enhancing interactions with hydrophobic pockets in proteins or enzymes.

- Target Interaction : Preliminary studies suggest that this compound may modulate specific biochemical pathways by interacting with key molecular targets involved in disease processes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antibacterial Activity : The compound has shown promising antibacterial properties against various strains. Its derivatives have been tested for efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Initial findings indicate that azetidine derivatives can exhibit anticancer activity. The structure of this compound may contribute to selective cytotoxicity against cancer cells.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may possess neuroprotective properties by inhibiting pathways associated with neurodegeneration .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of various azetidine derivatives including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific derivative tested.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound exhibited selective cytotoxicity against human lung cancer cells (A549). The IC50 value was determined to be approximately 15 µM, suggesting a moderate level of activity compared to standard chemotherapeutic agents.

Data Summary

Properties

Molecular Formula |

C9H8F3NO |

|---|---|

Molecular Weight |

203.16 g/mol |

IUPAC Name |

3-(2,3,4-trifluorophenyl)azetidin-3-ol |

InChI |

InChI=1S/C9H8F3NO/c10-6-2-1-5(7(11)8(6)12)9(14)3-13-4-9/h1-2,13-14H,3-4H2 |

InChI Key |

KXCWDXZRALKWLA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C2=C(C(=C(C=C2)F)F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.